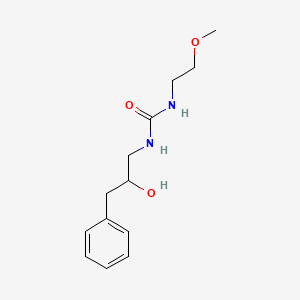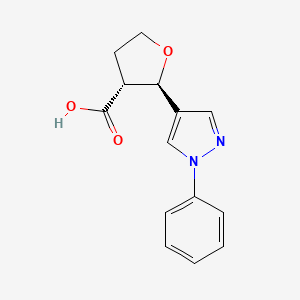
1-(2-Hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea is a chemical compound that is commonly known as Phenylephrine. It is a sympathomimetic agent that is used as a decongestant, vasoconstrictor, and to increase blood pressure. Phenylephrine is a highly effective drug that has been used in various scientific research applications due to its unique properties.
Mecanismo De Acción
Phenylephrine acts by binding to and activating alpha-adrenergic receptors, which are found in blood vessels and other tissues. This leads to vasoconstriction, which increases blood pressure and reduces blood flow to the nasal mucosa, thereby reducing congestion.
Biochemical and Physiological Effects:
Phenylephrine has several biochemical and physiological effects. It increases blood pressure by constricting blood vessels, which reduces blood flow to the nasal mucosa, thereby reducing congestion. It also increases heart rate and cardiac output, which can be beneficial in certain situations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylephrine has several advantages for lab experiments. It is a highly effective drug that produces consistent results. It is also relatively easy to administer and has a well-established safety profile. However, Phenylephrine also has some limitations for lab experiments. It can produce significant cardiovascular effects, which can complicate the interpretation of results. Additionally, it may not be suitable for all experimental models.
Direcciones Futuras
There are several future directions for research on Phenylephrine. One potential area of research is the development of more selective alpha-adrenergic agonists that can produce vasoconstriction without significant cardiovascular effects. Another potential area of research is the investigation of the effects of Phenylephrine on other physiological systems, such as the respiratory system. Finally, Phenylephrine may have potential therapeutic applications in the treatment of conditions such as hypotension and shock.
Métodos De Síntesis
Phenylephrine can be synthesized by reacting benzaldehyde with nitromethane to form nitrostyrene, which is then reduced to phenylpropanolamine. The phenylpropanolamine is then reacted with urea and methoxyethyl chloride to form Phenylephrine.
Aplicaciones Científicas De Investigación
Phenylephrine has been widely used in scientific research for various applications. It has been used to study the effects of vasoconstriction on blood pressure and heart rate. It has also been used to investigate the effects of sympathetic nervous system activation on cardiovascular function. Phenylephrine has been used in studies of the mechanisms of action of sympathomimetic agents and their effects on the cardiovascular system.
Propiedades
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-18-8-7-14-13(17)15-10-12(16)9-11-5-3-2-4-6-11/h2-6,12,16H,7-10H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXAAKAYLPNZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(9-Hydroxyspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2924266.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2924269.png)
![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924270.png)
![N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2924273.png)
![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2924274.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924275.png)

![1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2924277.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2924280.png)

![3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2924284.png)